Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride
CAS No.: 1217457-62-9
Cat. No.: VC0163343
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.875
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217457-62-9 |
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Molecular Formula | C21H23ClN2O4 |
Molecular Weight | 402.875 |
IUPAC Name | 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
Standard InChI | InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19H,10-12,22H2,1H3;1H/t13-,19-;/m0./s1 |
Standard InChI Key | WRSTZPLKYMOCCA-VCUOZSJQSA-N |
SMILES | COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Introduction
Chemical Structure and Properties
The target compound Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride features a pyrrolidine core with specific stereochemistry and multiple functional groups. Understanding its structural components is crucial for appreciating its applications in synthetic chemistry.
Structural Components
Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride contains several key structural features:
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A pyrrolidine ring with S-configuration at both the 2 and 4 positions
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An Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the N-1 position
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A methyl ester protecting group at the 2-position carboxylic acid
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A primary amine at the 4-position
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A hydrochloride salt form enhancing stability and solubility
Based on comparative analysis with similar compounds, the following physical and chemical properties can be inferred:
Functional Group Reactivity
The compound exhibits reactivity associated with its key functional groups:
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Fmoc Group: Base-labile protecting group typically cleaved with piperidine in DMF
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Methyl Ester: Susceptible to hydrolysis under basic or acidic conditions
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Primary Amine: Reactive site for further functionalization through acylation, alkylation, or coupling reactions
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Pyrrolidine Ring: The nitrogen in the ring is protected by Fmoc, limiting its nucleophilicity
The defined stereochemistry significantly influences the compound's reactivity and applications, particularly when incorporated into larger structures such as peptides.
Applications in Research and Development
Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride has significant applications across various research fields, particularly in peptide science and pharmaceutical development.
Peptide Synthesis Applications
The compound serves as a valuable building block in peptide synthesis, where it offers several advantages:
Similar pyrrolidine derivatives are widely utilized in solid-phase peptide synthesis, allowing for the efficient assembly of complex peptide structures .
Pharmaceutical Development
In drug development, this compound contributes to:
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Peptidomimetic Design: Creation of peptide-inspired drugs with improved pharmacological properties
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Enzyme Inhibitor Development: Design of conformationally restricted inhibitors targeting specific enzymes
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Structure-Activity Relationship Studies: Investigation of how stereochemistry affects biological activity
The pharmaceutical industry utilizes similar compounds for developing peptide-based therapeutics targeting specific diseases .
Bioconjugation and Specialized Applications
Additional applications include:
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Bioconjugation: Facilitating the attachment of biomolecules to other entities, essential in targeted drug delivery systems
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Neuroscience Research: Studies of neuropeptides and their functions, contributing to understanding brain functions and developing treatments for neurological disorders
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Custom Peptide Synthesis: Creation of specialized peptides for research applications
Comparative Analysis with Related Compounds
To better understand Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride, it is valuable to compare it with structurally related compounds.
Comparison with Boc-Protected Analogs
Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate hydrochloride (CAS: 171110-72-8) differs in the N-protecting group:
The choice between these compounds depends on the specific requirements of the synthetic strategy, particularly regarding orthogonal protection schemes in peptide synthesis.
Comparison with Different Stereoisomers
Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride (CAS: 1279026-46-8) differs in both stereochemistry and protecting group:
Feature | (2S,4S)-Fmoc Derivative | (2R,4S)-Cbz Derivative |
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Stereochemistry | (2S,4S) | (2R,4S) |
N-Protecting Group | Fmoc | Cbz |
Deprotection Method | Base-catalyzed | Hydrogenolysis or acidolysis |
Molecular Weight | ~402.88 g/mol (est.) | 314.76 g/mol |
Conformational Properties | Different due to stereochemistry | Different due to stereochemistry |
The stereochemical difference at position 2 (S vs. R) results in distinct conformational properties and potentially different biological activities when incorporated into peptides or other molecules.
Research Methodologies
Solid-Phase Peptide Synthesis Applications
In solid-phase peptide synthesis (SPPS), the compound can be utilized with the following considerations:
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Coupling Conditions: Standard coupling reagents such as HATU, HBTU, or DIC/HOBt
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Fmoc Deprotection: Treatment with 20% piperidine in DMF
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Washing Protocol: DMF, DCM washing cycles
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Cleavage Conditions: Treatment with TFA-based cocktails for simultaneous resin cleavage and side-chain deprotection
Solution-Phase Chemistry
In solution-phase applications:
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Coupling Reactions: Formation of amide bonds using various coupling reagents
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Amine Derivatization: Functionalization of the 4-amino group
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Ester Hydrolysis: Controlled basic hydrolysis to generate the free carboxylic acid
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Purification: Chromatographic methods, typically using normal or reverse-phase HPLC
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